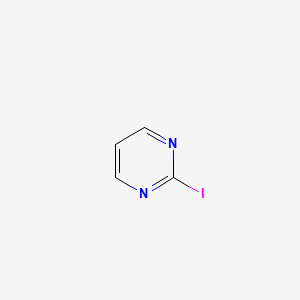

2-Iodopyrimidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDGIPMYJALRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463352 | |

| Record name | 2-Iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31462-54-1 | |

| Record name | 2-Iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Iodopyrimidine from 2-Chloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-iodopyrimidine from 2-chloropyrimidine, a critical transformation in the development of novel pharmaceuticals and functional materials. The primary method discussed is the copper-catalyzed aromatic Finkelstein reaction, which offers a significant improvement over traditional, uncatalyzed halogen exchange reactions for heteroaromatic substrates.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The iodine substituent serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities onto the pyrimidine core. The conversion of the more readily available and cost-effective 2-chloropyrimidine to this compound is therefore a key synthetic step.

While the classic Finkelstein reaction, involving the treatment of an alkyl halide with an alkali metal iodide in acetone, is a cornerstone of organic synthesis, its application to aryl and heteroaryl chlorides is often challenging due to the higher bond strength of the C(sp²)-Cl bond.[1] To overcome this, catalyzed methods, particularly those employing copper(I) iodide, have been developed to facilitate this halogen exchange on aromatic systems.[2][3][4] This guide focuses on a robust copper-catalyzed protocol, providing detailed experimental procedures and comparative data.

Reaction Overview and Comparison

The conversion of 2-chloropyrimidine to this compound is a nucleophilic aromatic substitution reaction. The table below summarizes the key differences between the classical Finkelstein conditions and the more effective copper-catalyzed approach for this transformation.

| Parameter | Classical Finkelstein Reaction | Copper-Catalyzed Aromatic Finkelstein Reaction |

| Catalyst | None | Copper(I) Iodide (CuI) |

| Ligand | None | Diamine ligand (e.g., N,N'-Dimethylethylenediamine) |

| Iodide Source | Sodium Iodide (NaI) | Sodium Iodide (NaI) |

| Solvent | Acetone or DMF | Dioxane, DMF, or n-Butanol |

| Temperature | Typically reflux | Elevated temperatures (e.g., 110 °C) |

| Applicability | Effective for alkyl halides, poor for aryl/heteroaryl chlorides | Effective for aryl and heteroaryl chlorides/bromides[2][3] |

| Plausible Yield | Low to negligible | Moderate to high |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from 2-chloropyrimidine via a copper-catalyzed aromatic Finkelstein reaction. This protocol is based on established methodologies for the halogen exchange of aryl halides.[2][3]

Materials and Equipment

-

Reagents: 2-chloropyrimidine, sodium iodide (NaI), copper(I) iodide (CuI), N,N'-dimethylethylenediamine, dioxane (anhydrous), ethyl acetate, saturated aqueous sodium thiosulfate solution, brine, anhydrous magnesium sulfate.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, inert atmosphere setup (e.g., nitrogen or argon balloon), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography setup.

Detailed Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.0 eq.), sodium iodide (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Addition of Solvent and Ligand: Under a positive pressure of the inert gas, add anhydrous dioxane via syringe. Then, add N,N'-dimethylethylenediamine (0.2 eq.) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reaction Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the copper-catalyzed synthesis of this compound.

References

2-Iodopyrimidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physical, chemical, and synthetic properties of 2-iodopyrimidine, a key building block in modern medicinal chemistry and materials science.

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant attention in synthetic and medicinal chemistry. Its unique electronic properties and the reactivity of the carbon-iodine bond make it a versatile precursor for the synthesis of a wide array of more complex molecules. The pyrimidine scaffold itself is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The introduction of an iodine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of novel molecular architectures with potential biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and a discussion of its applications in drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to orange to green powder to crystal | [1] |

| Melting Point | 31 °C | [1] |

| Boiling Point | 277.4 °C at 760 mmHg | |

| Density | 2.102 g/cm³ | |

| Flash Point | 121.6 °C | |

| Refractive Index | 1.641 | |

| Vapour Pressure | 0.00766 mmHg at 25°C |

Chemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃IN₂ | [1] |

| Molecular Weight | 205.99 g/mol | [1] |

| CAS Number | 31462-54-1 | [2] |

| Purity | ≥ 98% (GC) | [1] |

| pKa (Predicted) | -1.18 ± 0.13 | |

| ¹³C NMR (CDCl₃) | δ (ppm): 161.4, 158.4, 122.9 | |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Note: Experimentally determined pKa and detailed, assigned NMR and IR spectral data for this compound are not consistently available in the literature. The provided ¹³C NMR data is based on typical values for similar pyrimidine structures. Researchers should obtain and interpret their own analytical data for confirmation.

Chemical Reactivity and Synthetic Applications

The presence of the iodine atom at the 2-position of the pyrimidine ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Key Reactions of this compound

This compound readily participates in several key cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

The general reactivity trend for halogens in these reactions is I > Br > Cl, making the C-I bond in this compound highly reactive and allowing for selective transformations under relatively mild conditions.[3]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the key cross-coupling reactions of this compound. These protocols are based on established procedures for similar aryl iodides and should be optimized for specific substrates and scales.

Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[1]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]

-

Under a positive flow of the inert gas, add the palladium catalyst (3 mol%).[1]

-

Add the degassed solvent mixture via syringe.[1]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[1]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel.[1]

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling of this compound

This protocol outlines a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Copper(I) iodide (CuI, 10 mol%)

-

Base (e.g., Triethylamine (Et₃N), anhydrous and degassed)

-

Solvent (e.g., Tetrahydrofuran (THF), anhydrous and degassed)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).[3]

-

Evacuate and backfill the flask with argon three times.[3]

-

Add anhydrous and degassed THF and Et₃N via syringe.[3]

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne dropwise via syringe.[3]

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[3]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[3]

-

Extract the product with ethyl acetate.[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica gel.[3]

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu, 1.4 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the amine (1.2 equiv) via syringe.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.

Role in Drug Development and Signaling Pathways

While this compound itself is not known to have direct biological activity or a role in specific signaling pathways, its importance in drug development is substantial. The pyrimidine core is a common feature in a vast number of biologically active compounds, including anticancer, antiviral, and antibacterial agents.[4] The ability to functionalize the 2-position of the pyrimidine ring through the versatile chemistry of the iodo group allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of novel pyrimidine-based drug candidates.

The cross-coupling reactions described above enable the synthesis of large libraries of 2-substituted pyrimidines, which can then be screened for activity against various biological targets. For instance, the introduction of different aryl, alkyl, or amino groups at the 2-position can significantly modulate the binding affinity of a molecule to a target enzyme or receptor.

Signaling Pathways of this compound Derivatives:

Information directly linking this compound to specific signaling pathways is not available in the current literature. However, numerous pyrimidine derivatives, which can be synthesized from this compound, are known to target a wide range of signaling pathways implicated in various diseases. For example, pyrimidine-based kinase inhibitors are a major class of anticancer drugs that target signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Logical workflow illustrating the use of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its well-defined physical and chemical properties, combined with its high reactivity in a range of robust cross-coupling reactions, make it an ideal starting material for the synthesis of diverse libraries of pyrimidine-based compounds. While direct biological activity in signaling pathways has not been reported for this compound itself, its role as a key intermediate in the development of new therapeutic agents is firmly established. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

Navigating the Spectroscopic Landscape of 2-Halopyrimidines: A Technical Guide to ¹H and ¹³C NMR Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The introduction of a halogen atom at the 2-position significantly influences the electronic properties and reactivity of the pyrimidine ring, making 2-halopyrimidines crucial intermediates in the synthesis of novel drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data, experimental protocols, and analytical workflows for 2-halopyrimidines, with a specific focus on providing representative data for these important molecules.

¹H and ¹³C NMR Spectral Data of 2-Bromopyrimidine

The ¹H and ¹³C NMR chemical shifts and coupling constants for 2-bromopyrimidine are summarized in the tables below. These values are crucial for the structural verification and purity assessment of the compound. The data is presented for a common deuterated solvent, Chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectral Data of 2-Bromopyrimidine in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-6 | 8.65 | Doublet (d) | 4.8 |

| H-5 | 7.25 | Triplet (t) | 4.8 |

Table 2: ¹³C NMR Spectral Data of 2-Bromopyrimidine in CDCl₃[1]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 159.9 |

| C-4, C-6 | 158.4 |

| C-5 | 121.1 |

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following sections detail the standardized experimental protocols for obtaining ¹H and ¹³C NMR spectra of 2-halopyrimidines.

Sample Preparation

-

Compound Purity: Ensure the sample of the 2-halopyrimidine is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The solvent should be free from water and other contaminants.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

¹H NMR Spectroscopy Protocol

-

Spectrometer Setup:

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is generally sufficient.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.

-

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic compounds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS or residual solvent peak.

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy Protocol

-

Spectrometer Setup:

-

Tune and match the probe for the ¹³C frequency.

-

Maintain the lock on the deuterium signal of the solvent.

-

Ensure good magnetic field homogeneity through shimming.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. Quaternary carbons may require longer relaxation delays for detection.

-

Number of Scans (NS): A higher number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width (SW): A spectral width of 200-250 ppm is standard for ¹³C NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the TMS or solvent peak.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a 2-halopyrimidine, from sample preparation to final data interpretation.

Caption: Workflow for NMR analysis of 2-halopyrimidines.

Signaling Pathway of NMR Experiment

While not a biological signaling pathway, the sequence of events in an NMR experiment can be visualized as a signal pathway, from the initial radiofrequency pulse to the final processed spectrum.

Caption: Signal pathway in an NMR experiment.

This guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of 2-halopyrimidines, utilizing 2-bromopyrimidine as a practical example. The detailed protocols and workflows are intended to assist researchers in the efficient and accurate characterization of this important class of compounds.

The Enhanced Reactivity of the C-I Bond in 2-Iodopyrimidine: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of the Synthetic Versatility and Reaction Dynamics of a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone of molecular design. Its prevalence in biologically active molecules, including several blockbuster anticancer agents, underscores the critical importance of efficient and selective methods for its functionalization. Among the various halogenated pyrimidines utilized as versatile synthetic intermediates, 2-iodopyrimidine distinguishes itself through the unique reactivity of its carbon-iodine (C-I) bond. This technical guide provides a comprehensive analysis of the C-I bond's reactivity in this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its application in constructing complex molecular architectures.

The Physicochemical Landscape of the C-I Bond in this compound

The reactivity of halopyrimidines in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for the bond dissociation energy (BDE) of C-X bonds is C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the weakest, making it the most susceptible to oxidative addition by a low-valent metal catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.

Table 1: Comparative Bond Dissociation Energies (BDE) of Carbon-Halogen Bonds

| Bond Type | General BDE (kJ/mol) | Relative Reactivity in Oxidative Addition |

| C-F | ~485 | Very Low |

| C-Cl | ~339 | Low |

| C-Br | ~276 | Moderate |

| C-I | ~240 | High |

| Note: Values are averaged and can vary depending on the specific molecular context. The value for C-I in this compound is an estimate based on related structures. |

The position of the halogen on the pyrimidine ring also significantly impacts reactivity. The general order of reactivity for halogens on the pyrimidine ring is C4/C6 > C2 > C5. The C2 position, being adjacent to a nitrogen atom, is more electron-deficient than the C5 position, contributing to its enhanced reactivity.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The lability of the C-I bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of this compound and Analogs

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85-95 | General Knowledge |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | K₃PO₄ | Toluene | 90 | 16 | ~90-98 | General Knowledge |

| Thiophen-2-ylboronic acid | Pd₂(dba)₃/SPhos (2 mol%) | Cs₂CO₃ | THF | 80 | 8 | ~80-90 | General Knowledge |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for synthesizing alkynylpyrimidines, which are important pharmacophores.

Table 3: Representative Yields for Sonogashira Coupling of this compound and Analogs

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI (5/10 mol%) | Et₃N | THF | RT | 6 | ~90-98 | General Knowledge |

| Trimethylsilylacetylene | Pd(OAc)₂/XPhos/CuI (2/4/5 mol%) | Cs₂CO₃ | DMF | 60 | 4 | ~85-95 | General Knowledge |

| Propargyl alcohol | PdCl₂(PPh₃)₂/CuI (3/6 mol%) | DIPA | Acetonitrile | 50 | 8 | ~80-90 | General Knowledge |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides. This reaction is crucial for the preparation of 2-aminopyrimidine derivatives, a common motif in kinase inhibitors.

Table 4: Representative Yields for Buchwald-Hartwig Amination of this compound and Analogs

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃/Xantphos (2/4 mol%) | NaOtBu | Toluene | 100 | 12 | ~80-95 | General Knowledge |

| Morpholine | Pd(OAc)₂/BINAP (3/6 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | ~75-90 | General Knowledge |

| tert-Butyl carbamate | PdCl₂(dppf) (5 mol%) | K₃PO₄ | t-BuOH | 90 | 24 | ~70-85 | General Knowledge |

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and the amine base via syringe.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-6 mol%)

-

Strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

-

Add the solvent, followed by this compound and the amine.

-

Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the discussed cross-coupling reactions and a general workflow for studying their kinetics.

Application in Drug Development: Targeting Signaling Pathways

The functionalization of the pyrimidine core using this compound as a reactive intermediate is a powerful strategy in the synthesis of targeted therapeutics, particularly kinase inhibitors. Many of these inhibitors target signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) pathways.

For instance, Gefitinib (Iressa®), an EGFR inhibitor used in the treatment of non-small-cell lung cancer, features a 4-anilinoquinazoline core. The synthesis of such molecules often relies on the reactivity of halopyrimidines or related heterocycles. While the commercial synthesis of Gefitinib may start from a dichlorinated precursor, the underlying principle of leveraging the differential reactivity of carbon-halogen bonds is the same. This compound serves as a highly reactive building block for the rapid generation of diverse libraries of pyrimidine-based compounds for screening against such targets.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. The high reactivity of its C-I bond, rooted in its low bond dissociation energy, allows for efficient and selective functionalization of the pyrimidine core through a variety of palladium-catalyzed cross-coupling reactions. A thorough understanding of the principles governing this reactivity, coupled with robust experimental protocols, empowers researchers to rapidly construct complex molecular architectures and explore novel chemical space in the quest for new therapeutic agents. The continued exploration of the synthetic utility of this compound and its derivatives will undoubtedly lead to the discovery of future generations of innovative medicines.

An In-depth Technical Guide to 2-Iodopyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-iodopyrimidine, a key building block in medicinal chemistry and organic synthesis. It covers the fundamental physicochemical properties, detailed synthetic methods, and its application in pivotal cross-coupling reactions. Furthermore, this guide explores the relevance of the pyrimidine scaffold in drug discovery, with a specific focus on the development of kinase inhibitors targeting the VEGFR-2 signaling pathway, a critical mediator of angiogenesis in cancer. This document is intended to be a valuable resource for researchers and scientists in the fields of drug development, organic synthesis, and medicinal chemistry, providing both foundational knowledge and practical experimental protocols.

Introduction

Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry, owing to their prevalence in biologically essential molecules such as nucleic acids and their broad spectrum of pharmacological activities.[1] The introduction of a halogen, particularly iodine, at the 2-position of the pyrimidine ring, creates a versatile synthetic intermediate. This compound is particularly valued for its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Its unique reactivity makes it an indispensable tool in the synthesis of novel therapeutic agents, including antiviral and anticancer drugs.[3]

Physicochemical Properties and Molecular Structure

This compound is a crystalline solid at room temperature, with properties that make it suitable for a range of chemical transformations. A summary of its key physicochemical data is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 31462-54-1 | [4] |

| Molecular Formula | C₄H₃IN₂ | [4] |

| Molecular Weight | 205.98 g/mol | [4] |

| Melting Point | 30-32 °C | [5] |

| Boiling Point | 277.4±23.0 °C (Predicted) | [5] |

| Density | 2.102±0.06 g/cm³ (Predicted) | [5] |

| Appearance | White to orange to green powder to crystal | [3] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CN=C(N=C1)I | [4] |

| InChI | InChI=1S/C4H3IN2/c5-4-6-2-1-3-7-4/h1-3H | [4] |

| InChIKey | AXDGIPMYJALRKV-UHFFFAOYSA-N | [4] |

Molecular Structure:

Synthesis of this compound

This compound can be synthesized from readily available precursors. A common and effective method involves the halogen exchange of 2-chloropyrimidine.

Synthesis from 2-Chloropyrimidine

This method utilizes the Finkelstein reaction, where the chloro-substituent is displaced by iodide.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Iodopyrimidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 2-iodopyrimidine, a key building block in pharmaceutical and materials science research. While quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature, this document offers a predictive solubility profile based on the molecule's physicochemical properties. Furthermore, it outlines a detailed experimental protocol for researchers to precisely determine these values.

Predicted Solubility of this compound

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like." The polarity of both the solute and the solvent plays a crucial role in this interaction. This compound, with its heterocyclic pyrimidine ring and an iodine substituent, possesses a moderate polarity. Based on this, its expected solubility in a range of common organic solvents is summarized below. It is anticipated that this compound will exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility is expected to be lower in highly nonpolar solvents and potentially limited in highly polar protic solvents where strong solvent-solvent interactions might dominate.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility |

| Polar Protic | Methanol | 5.1 | Soluble |

| Ethanol | 4.3 | Soluble | |

| Isopropanol | 3.9 | Moderately Soluble | |

| Water | 10.2 | Sparingly Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble |

| Dimethylformamide (DMF) | 6.4 | Highly Soluble | |

| Acetonitrile | 5.8 | Soluble | |

| Acetone | 5.1 | Soluble | |

| Tetrahydrofuran (THF) | 4.0 | Soluble | |

| Dichloromethane (DCM) | 3.1 | Soluble | |

| Chloroform | 4.1 | Soluble | |

| Nonpolar | Toluene | 2.4 | Sparingly Soluble |

| Hexane | 0.1 | Insoluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method.[1] This protocol provides a reliable and reproducible means of obtaining accurate solubility data.

Objective: To determine the quantitative solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) x Dilution factor

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

This comprehensive guide provides researchers with both a predictive framework and a robust experimental protocol to understand and quantify the solubility of this compound, facilitating its effective use in drug discovery and materials science applications.

References

Stability and Proper Storage of 2-Iodopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-iodopyrimidine. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this important chemical intermediate. The guidance herein is compiled from publicly available safety data sheets, analogous compound studies, and established principles of chemical stability.

Physicochemical Properties and Recommended Storage

This compound is a halogenated heterocyclic compound with the appearance of a white to orange or green powder or crystal. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃IN₂ | N/A |

| Molecular Weight | 205.99 g/mol | N/A |

| Melting Point | 31 °C | [1](2) |

| Appearance | White to orange to green powder to crystal | [1](2) |

Recommended Storage Conditions:

To maintain the stability and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

| Parameter | Recommendation |

| Temperature | 2 - 8 °C [1][3](2, 4) |

| Atmosphere | Store in a dry, cool, and well-ventilated place.[5](6) |

| Container | Keep container tightly closed.[5](6) |

| Incompatibilities | Avoid oxidizing agents, heat, flames, and sparks.[7](8) |

Stability Profile and Potential Degradation Pathways

Potential degradation pathways for this compound, inferred from studies on similar iodinated aromatic compounds and halopyrimidines, include hydrolysis, photodegradation, and thermal decomposition.

Hydrolysis: The C-I bond may be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions, to yield 2-hydroxypyrimidine and iodide. The rate of hydrolysis is expected to be dependent on pH and temperature.

Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.

Thermal Degradation: Elevated temperatures can promote the decomposition of this compound. The specific decomposition products would depend on the temperature and the presence of other reactive species.

A proposed general degradation pathway for this compound is illustrated below.

Caption: Proposed Degradation Pathway for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. The following is a generalized protocol based on the International Council for Harmonisation (ICH) guidelines. This protocol should be adapted and validated for specific laboratory conditions and analytical methods.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Calibrated stability chambers (for temperature, humidity, and photostability testing)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

pH meter

Experimental Workflow:

Caption: Forced Degradation Experimental Workflow.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 60 °C).

-

Photostability: Expose the solid and solution forms of this compound to light according to ICH Q1B guidelines.

-

-

Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Processing:

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Quantify the amount of this compound remaining at each time point.

-

If significant degradation is observed, use techniques such as LC-MS to identify and characterize the degradation products.

-

General Pyrimidine Metabolism Context

While specific signaling pathways involving this compound are not well-defined, it is useful to consider the general metabolic pathways of pyrimidines as a reference. Pyrimidine degradation is a catabolic process that breaks down pyrimidine bases into simpler molecules.

Caption: General Pyrimidine Degradation Pathway.

Conclusion

The stability of this compound is crucial for its effective use in research and development. Adherence to the recommended storage conditions of 2-8 °C in a dry, well-ventilated area, and away from light and incompatible materials is paramount. While specific degradation kinetics and pathways for this compound require further experimental investigation, the information provided in this guide, based on analogous compounds and established principles, offers a solid foundation for its proper handling and for the design of robust stability studies. The execution of forced degradation studies will provide a more detailed understanding of its stability profile and help in the development of stable formulations and analytical methods.

References

- 1. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 2-Iodo-pyrimidine 95% | CAS: 31462-54-1 | AChemBlock [achemblock.com]

- 5. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 6. chemicalbook.com [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS#:31462-54-1 | Chemsrc [chemsrc.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic Iodination of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinated pyrimidine derivatives are crucial building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide array of therapeutic agents, including antiviral and anticancer drugs.[1][2][3] This technical guide provides a comprehensive overview of the electrophilic iodination of pyrimidine derivatives, a fundamental method for the introduction of iodine into the pyrimidine ring. The guide covers the core principles of the reaction, a variety of iodinating agents and reaction conditions, and the influence of substituents on reactivity and regioselectivity. Detailed experimental protocols for key methodologies are presented, and quantitative data is summarized in structured tables for comparative analysis. Additionally, this guide includes graphical representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the synthetic processes involved.

Introduction: The Significance of Iodinated Pyrimidines

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, most notably the nucleobases uracil, cytosine, and thymine.[4] Chemical modification of the pyrimidine ring is a common strategy in drug discovery to modulate the biological activity, metabolic stability, and pharmacokinetic properties of lead compounds. Halogenation, in particular, is a powerful tool for creating new chemical entities with enhanced therapeutic potential.

Among the halogens, iodine offers unique advantages. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making iodinated pyrimidines versatile synthetic intermediates for further functionalization via cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6] This reactivity allows for the introduction of a wide range of substituents at specific positions on the pyrimidine ring, enabling the exploration of a vast chemical space in the quest for novel therapeutics. Furthermore, radioisotopes of iodine can be incorporated into pyrimidine-based radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.[5]

The Core Mechanism: Electrophilic Aromatic Substitution

The electrophilic iodination of pyrimidines proceeds through a classical electrophilic aromatic substitution (SEAr) mechanism.[1][7] The pyrimidine ring, being an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, is generally unreactive towards electrophiles.[4][8] Therefore, the reaction typically requires either an activated pyrimidine substrate or a potent electrophilic iodine species.

The generally accepted mechanism involves three key steps:

-

Generation of the Electrophile: Molecular iodine (I₂) itself is a weak electrophile.[1][3][7] Consequently, an activating agent, often an oxidizing agent or a Lewis acid, is required to generate a more potent electrophilic iodine species, conceptually represented as I⁺.[6][7]

-

Formation of the Sigma Complex: The π-electron system of the pyrimidine ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion.[7] This step is typically the rate-determining step of the reaction.[7]

-

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the pyrimidine ring and yielding the iodinated product.[7]

Due to the electron-withdrawing nature of the two nitrogen atoms, the C-5 position of the pyrimidine ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[9] The presence of electron-donating groups (EDGs) such as hydroxyl (-OH) or amino (-NH₂) groups at the C-2, C-4, or C-6 positions further activates the ring, enhancing the rate of electrophilic substitution at the C-5 position.[4][9]

Caption: General mechanism of electrophilic iodination of pyrimidine.

Iodinating Agents and Reaction Conditions

A variety of reagents and conditions have been developed for the electrophilic iodination of pyrimidine derivatives, ranging from classical methods employing harsh conditions to modern, more environmentally benign approaches.

Traditional Iodination Methods

Historically, the iodination of pyrimidines has been carried out using molecular iodine in the presence of strong oxidizing agents such as nitric acid, sulfuric acid, or iodic acid.[3][6] These methods are effective but often suffer from drawbacks such as the use of corrosive and toxic reagents, harsh reaction conditions, and the formation of unwanted byproducts.[1][3][10]

Other common iodinating agents include:

-

N-Iodosuccinimide (NIS): A versatile and easy-to-handle source of electrophilic iodine. It is often used in organic solvents like methanol or DMF, sometimes with the addition of an acid catalyst.[6]

-

Iodine Monochloride (ICl): A highly reactive interhalogen compound that can effectively iodinate a range of aromatic and heteroaromatic compounds.[6]

-

Iodine with Ceric Ammonium Nitrate (CAN): A system that generates a potent electrophilic iodine species for the iodination of various substrates.[6]

"Green" and Milder Iodination Methods

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the emergence of several "green" protocols for pyrimidine iodination.

-

Iodine with Sodium Nitrite (I₂/NaNO₂): This eco-friendly method allows for the regioselective 5-iodination of pyrimidine bases and nucleosides at room temperature in acetonitrile.[5] The reaction is simple, high-yielding, and proceeds under mild conditions.[5]

-

Solvent-Free Mechanochemistry: A particularly innovative approach involves the mechanical grinding of solid pyrimidine derivatives with iodine and a silver salt, such as silver nitrate (AgNO₃), in a mortar and pestle.[1][3][10][11][12][13][14] This method is rapid (20-30 minutes), proceeds at room temperature, gives high yields (70-98%), and avoids the use of bulk solvents, making it a highly efficient and green alternative.[1][3][10][11][12] The reaction is believed to proceed through the in-situ generation of a reactive iodine species catalyzed by the silver salt.[3]

-

Microwave-Assisted Iodination: The use of microwave irradiation can significantly accelerate the rate of iodination reactions. For instance, the iodination of pyrimidinones and pyrimidine nucleosides with NIS in DMF can be achieved in just a few minutes under microwave irradiation, often with improved yields compared to conventional heating.[6]

Quantitative Data Summary

The choice of iodination method can significantly impact the reaction efficiency. The following tables summarize quantitative data from various studies on the electrophilic iodination of common pyrimidine derivatives.

Table 1: Iodination of Uracil Derivatives

| Substrate | Iodinating System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Uracil | I₂ / AgNO₃ | Solvent-free (grinding) | Room Temp. | 20 min | 90 | [1] |

| Uracil | I₂ / Ag₂SO₄ | Solvent-free (grinding) | Room Temp. | 30 min | 73 | [1] |

| Uracil | I₂ / NaNO₃ | Solvent-free (grinding) | Room Temp. | 30 min | 33 | [1] |

| Uracil | I₂ / NaNO₂ | Solvent-free (grinding) | Room Temp. | 30 min | 38 | [1] |

| Uracil | I₂ / NaNO₂ | Acetonitrile | Room Temp. | 1 h | 92 | [5] |

| Uridine | I₂ / AgNO₃ | Solvent-free (grinding) | Room Temp. | 25 min | 83 | [1][15] |

| 2'-Deoxyuridine | I₂ / AgNO₃ | Solvent-free (grinding) | Room Temp. | 25 min | 86 | [1][15] |

| 2'-OMe-uridine | I₂ / AgNO₃ | Solvent-free (grinding) | Room Temp. | 15 min | 98 | [1][15] |

Table 2: Iodination of Cytosine Derivatives

| Substrate | Iodinating System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cytosine | I₂ / AgNO₃ | Solvent-free (grinding) | Room Temp. | 30 min | 90 | [1] |

| Cytosine | I₂ / NaNO₂ | Acetonitrile | Room Temp. | 1.5 h | 88 | [5] |

| Cytidine | I₂ / AgNO₃ | Solvent-free (grinding) | Room Temp. | 30 min | 59 | [3] |

| 2'-Deoxycytidine | I₂ / AgNO₃ | Solvent-free (grinding) | Room Temp. | 30 min | 85 | [3] |

| 2'-OMe-cytidine | I₂ / AgNO₃ | Solvent-free (grinding) | Room Temp. | 30 min | 89 | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol for Solvent-Free Mechanochemical Iodination of Uracil

This protocol is adapted from a green chemical approach for the iodination of pyrimidine derivatives.[1]

Materials:

-

Uracil (4.4 mmol)

-

Iodine (solid, 1.12 mmol)

-

Silver nitrate (AgNO₃, 9 mmol)

-

Acetonitrile (2-4 drops)

-

Saturated sodium thiosulfate solution

-

Mortar and pestle

-

Thin-layer chromatography (TLC) plate

Procedure:

-

In a clean, dry mortar, combine uracil, solid iodine, and silver nitrate.

-

Add 2-4 drops of acetonitrile to the mixture.

-

Grind the reaction mixture vigorously with a pestle. The reaction is exothermic, and the mixture will turn into a violet-colored tacky solid.

-

Continue grinding for 20-30 minutes. Monitor the reaction progress by TLC.

-

Upon completion of the reaction, add 5 mL of a saturated sodium thiosulfate solution to quench any unreacted iodine.

-

The solid product is then separated by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: Experimental workflow for mechanochemical iodination.

Protocol for Iodination of Uracil using Iodine and Sodium Nitrite

This protocol is based on an eco-friendly method for the 5-iodination of pyrimidine bases.[5]

Materials:

-

Uracil (1 mmol, 112 mg)

-

Iodine (1 mmol, 254 mg)

-

Sodium nitrite (1 mmol, 69 mg)

-

Acetonitrile (1.2 mL)

-

Cold water

-

5% Sodium thiosulfate solution

-

Methanol/Chloroform mixture for column chromatography

Procedure:

-

Dissolve uracil and sodium nitrite in acetonitrile in a round-bottom flask.

-

Add iodine to the solution and stir the mixture at room temperature (30 °C).

-

Stir the reaction for 0.5 to 1.5 hours, monitoring the progress by TLC.

-

After the reaction is complete, add cold water to the reaction mixture.

-

Add 5% sodium thiosulfate solution to remove any unreacted iodine, resulting in a colorless precipitate.

-

Filter the precipitate and wash it with water.

-

Purify the crude 5-iodouracil by column chromatography using a methanol/chloroform mixture as the eluent.

Conclusion

The electrophilic iodination of pyrimidine derivatives is a cornerstone of synthetic organic and medicinal chemistry. While traditional methods have proven effective, modern approaches such as solvent-free mechanochemistry and the use of mild, eco-friendly reagents offer significant advantages in terms of sustainability, efficiency, and safety.[1][3][5][10][11][12] The choice of the optimal iodination strategy will depend on the specific substrate, desired scale, and available resources. The detailed protocols and compiled data in this guide are intended to assist researchers in selecting and implementing the most suitable method for their synthetic needs, ultimately facilitating the discovery and development of new pyrimidine-based therapeutic agents.

References

- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. heteroletters.org [heteroletters.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. [PDF] A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Versatility of 2-Iodopyrimidine: A Technical Guide for Synthetic Chemists

An In-depth Technical Guide on the Core Features of 2-Iodopyrimidine as a Building Block in Synthesis for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties and the reactivity of the carbon-iodine bond make it an exceptionally versatile substrate for a variety of cross-coupling reactions. This guide provides a comprehensive overview of the key features of this compound, including its physical and chemical properties, its reactivity in cornerstone palladium-catalyzed reactions, and its application in the synthesis of biologically active molecules. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a melting point of approximately 31 °C. Its reactivity is largely dictated by the polarized C-I bond at the electron-deficient C2-position of the pyrimidine ring, making it an excellent electrophile for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₃IN₂ | Chem-Impex[1] |

| Molecular Weight | 205.99 g/mol | Chem-Impex[1] |

| Appearance | White to orange to green powder to crystal | Chem-Impex[1] |

| Melting Point | 31 °C | Chem-Impex[1] |

| CAS Number | 31462-54-1 | Chem-Impex[1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not explicitly found in search results for this compound. Analogous 2-iodopyridine shows characteristic aromatic proton signals. |

| ¹³C NMR | Data not explicitly found in search results for this compound. |

| Mass Spec. | Data not explicitly found in search results for this compound. |

| IR | Data not explicitly found in search results for this compound. |

Core Reactivity and Applications in Synthesis

The primary utility of this compound in synthesis stems from its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among halopyrimidines (I > Br > Cl > F) for oxidative addition to a Pd(0) center, which is often the rate-determining step in these catalytic cycles. This high reactivity allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is widely used to synthesize 2-aryl- and 2-heteroarylpyrimidines, which are common scaffolds in pharmaceuticals.

Table 3: Representative Suzuki-Miyaura Coupling Reactions of this compound Analogues

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 4-8 | 82-92 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 6-14 | 75-85 |

| Note: Yields are estimates based on analogous reactions with 2-bromo-4-iodopyridine and may vary for this compound.[2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[2]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[2]

-

Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[2]

-

Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[2]

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography on silica gel.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking this compound with a terminal alkyne. This reaction is instrumental in the synthesis of 2-alkynylpyrimidines, which are precursors to various heterocyclic systems and have applications in materials science.

Table 4: Representative Sonogashira Coupling Reactions of this compound Analogues

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 4 | 88 |

| 2 | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 4 | 88 |

| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 60 | 6 | ~85 |

| 4 | Cyclopropylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 3 | 75 |

| Note: Data for entries 1, 2, and 4 are adapted from a study on 2-benzyloxy-5-iodopyrimidine.[3] Yield for entry 3 is an estimate based on similar reactions. |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

-

Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 2-aminopyrimidines. These motifs are prevalent in a vast number of biologically active compounds, including kinase inhibitors.

Table 5: Representative Buchwald-Hartwig Amination Reactions of this compound Analogues

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80-100 | 12-24 | 80-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 80-110 | 12-24 | 85-98 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | Josiphos (2.2) | K₃PO₄ (2) | Toluene | 100 | 16 | ~90 |

| 4 | Piperidine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Dioxane | 100 | 18 | ~92 |

| Note: Yields are estimates based on analogous reactions with halo-pyridines and -pyrimidines and may vary for this compound. |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by LC-MS or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[4]

Application in Medicinal Chemistry: Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors. This compound serves as a key starting material for the synthesis of substituted pyrimidines that can be further elaborated into potent and selective kinase inhibitors. For instance, various pyrimidine-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis.[1][5][6]

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its propensity to readily undergo palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides efficient routes to a diverse array of substituted pyrimidines. These products are of significant interest, particularly in the development of kinase inhibitors for cancer therapy. The detailed protocols and reactivity data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the potential hazards associated with 2-iodopyrimidine and outlines essential safety precautions and handling protocols. The information is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment. This compound is a valuable heterocyclic compound in pharmaceutical and agrochemical research, primarily utilized for the synthesis of antiviral and anticancer agents.[1] Its reactivity, enhanced by the iodine substituent, makes it a crucial building block in medicinal chemistry, particularly in cross-coupling reactions like the Suzuki and Sonogashira reactions.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[2][3]

GHS Hazard Statements:

The following diagram illustrates the hazard identification and initial safety considerations.

Caption: Hazard Identification for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₃IN₂ | [1][3][6] |

| Molecular Weight | 205.99 g/mol | [1][3] |

| Appearance | White to orange to green powder to crystal | [1] |

| Melting Point | 31 °C | [1] |

| CAS Number | 31462-54-1 | [1][2][3][6] |

Safe Handling and Storage Protocols